8-(2-Fluorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid
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Overview
Description
8-(2-Fluorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a fluorophenyl group at the 8th position, a trifluoromethyl group at the 7th position, and a carboxylic acid group at the 6th position of the quinoline ring. These structural features impart unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Fluorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with the preparation of 2-fluorobenzaldehyde and 7-(trifluoromethyl)quinoline.
Condensation Reaction: The 2-fluorobenzaldehyde undergoes a condensation reaction with an appropriate quinoline derivative to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the quinoline ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
8-(2-Fluorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The fluorophenyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
8-(2-Fluorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(2-Fluorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl and trifluoromethyl groups enhance its binding affinity to target proteins and enzymes, influencing various biochemical pathways. The carboxylic acid group may also play a role in its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
8-Phenylquinoline-6-carboxylic acid: Lacks the fluorine and trifluoromethyl groups, resulting in different chemical properties.
7-(Trifluoromethyl)quinoline-6-carboxylic acid: Lacks the fluorophenyl group, affecting its biological activity.
8-(2-Fluorophenyl)quinoline-6-carboxylic acid: Lacks the trifluoromethyl group, leading to variations in its reactivity.
Uniqueness
8-(2-Fluorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid is unique due to the combined presence of the fluorophenyl and trifluoromethyl groups, which impart distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H9F4NO2 |
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Molecular Weight |
335.25 g/mol |
IUPAC Name |
8-(2-fluorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid |
InChI |
InChI=1S/C17H9F4NO2/c18-12-6-2-1-5-10(12)13-14(17(19,20)21)11(16(23)24)8-9-4-3-7-22-15(9)13/h1-8H,(H,23,24) |
InChI Key |
SQLLZMIUFSHPCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C(=CC(=C2C(F)(F)F)C(=O)O)C=CC=N3)F |
Origin of Product |
United States |
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